(1-cyclopentyl-1H-pyrazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-cyclopentylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-6,8,12H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMJQANRZYVGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pyrazole Core As a Stable, Directing Scaffold
The pyrazole (B372694) ring itself is an aromatic heterocycle that provides a stable and rigid core. Its primary role in MCR design is to serve as a foundational scaffold to which complexity is added.
Structural Rigidity: The five-membered ring introduces a degree of conformational constraint into the final molecule. This is a desirable trait in drug design for optimizing interactions with biological targets.
Strategic Substitution: The substitution pattern on the pyrazole is crucial. In (1-cyclopentyl-1H-pyrazol-5-yl)methanol, the substituents are at the N1 and C5 positions, leaving the C3 and C4 positions available for further functionalization if needed, although MCRs typically build complexity from existing functional groups.
The C5 Methanol Group As a Versatile Reactive Handle
The hydroxymethyl group at the C5 position is the key to integrating this building block into many classes of MCRs. While an alcohol is not a typical MCR component, its facile oxidation to an aldehyde unlocks access to some of the most powerful MCRs.
Latent Aldehyde Functionality: The primary alcohol can be readily oxidized to the corresponding pyrazole-5-carbaldehyde. This transformation converts the building block into a suitable component for well-known MCRs such as the Ugi, Passerini, and Biginelli reactions, which commonly employ an aldehyde as a key electrophile. mdpi.comresearchgate.net
Access to Ugi and Passerini Reactions: By converting the methanol (B129727) to an aldehyde, the pyrazole (B372694) unit can be incorporated into peptide-like scaffolds. For instance, in an Ugi four-component reaction, the pyrazole-5-carbaldehyde would react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide derivative bearing the pyrazole moiety. mdpi.com
Pathway to Fused Heterocycles: Pyrazole aldehydes are also valuable precursors for synthesizing fused heterocyclic systems. For example, they can participate in condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or β-ketoesters, often as part of a domino or MCR sequence to produce fused pyranopyrazoles. nih.govmdpi.com
The strategic decision to use the pyrazole methanol directly or its oxidized aldehyde form is a central design principle, as illustrated in the table below.
| Design Strategy | Reactive Functional Group | Target Multi-Component Reaction | Resulting Molecular Scaffold |
| Direct Use | -OH (Hydroxymethyl) | Esterification/Etherification MCRs | Pyrazole-containing esters or ethers |
| Oxidative Activation | -CHO (Aldehyde) | Ugi Reaction | α-acylamino amide derivatives |
| Oxidative Activation | -CHO (Aldehyde) | Passerini Reaction | α-acyloxy carboxamide derivatives |
| Oxidative Activation | -CHO (Aldehyde) | Hantzsch-type/Biginelli-type | Fused heterocyclic systems (e.g., pyranopyrazoles) |
The N1 Cyclopentyl Group for Physicochemical Modulation
The substituent at the N1 position of the pyrazole (B372694) ring is critical for fine-tuning the physicochemical properties of the final molecule. While it does not typically participate directly in the bond-forming events of the MCR, its influence is a key design consideration.
Steric Influence: The bulky cyclopentyl group can sterically hinder the approach to the adjacent C5 position, potentially influencing the stereoselectivity of the MCR if a new chiral center is formed at the carbon that was formerly part of the methanol (B129727) group.
Solubility and Lipophilicity: As a non-polar, aliphatic group, the cyclopentyl moiety significantly increases the lipophilicity of the resulting molecule. This is a critical parameter for modulating properties like cell membrane permeability and solubility in both aqueous and organic media, which are vital for drug candidates.
Vector for Diversity: In a broader drug discovery context, the N1 position is a common point for introducing diversity into a library of compounds. By selecting different N-substituents on the pyrazole methanol building block, chemists can systematically explore the structure-activity relationship (SAR) of the synthesized complex molecules.
Derivatization and Functionalization Strategies of 1 Cyclopentyl 1h Pyrazol 5 Yl Methanol
Synthesis of Diverse Derivatives via the Methanol (B129727) Group
The hydroxyl moiety of the methanol group in (1-cyclopentyl-1H-pyrazol-5-yl)methanol serves as a prime site for introducing diverse functional groups, leading to the formation of esters, carbamates, carbonates, ethers, and other O-linked conjugates, as well as amino and amide derivatives.
Preparation of Esters, Carbamates, and Carbonates
The conversion of the primary alcohol in this compound to esters, carbamates, and carbonates is a common strategy to modify its properties.
Esters can be synthesized through various established methods, including Fischer esterification with carboxylic acids under acidic catalysis, or by reaction with more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base.
A representative esterification reaction is the treatment of this compound with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This method is generally high-yielding and proceeds under mild conditions.
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | (1-cyclopentyl-1H-pyrazol-5-yl)methyl acetate |
| This compound | Benzoyl chloride | (1-cyclopentyl-1H-pyrazol-5-yl)methyl benzoate |
Carbamates are typically prepared by reacting the alcohol with an isocyanate or by a multi-step procedure involving the formation of a chloroformate intermediate followed by reaction with an amine. A direct approach involves the reaction of this compound with an appropriate isocyanate in the presence of a catalyst, such as a tertiary amine or a tin compound.
| Reactant | Reagent | Product |
| This compound | Phenyl isocyanate | (1-cyclopentyl-1H-pyrazol-5-yl)methyl phenylcarbamate |
| This compound | Methyl isocyanate | (1-cyclopentyl-1H-pyrazol-5-yl)methyl methylcarbamate |
Carbonates can be synthesized by reacting the alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or a chloroformate. For instance, reaction with ethyl chloroformate in the presence of a base would yield the corresponding ethyl carbonate derivative.
| Reactant | Reagent | Product |
| This compound | Ethyl chloroformate | Ethyl (1-cyclopentyl-1H-pyrazol-5-yl)methyl carbonate |
Conversion to Halogenated Analogues and Subsequent Transformations
The hydroxyl group can be readily converted into a good leaving group, such as a halide, enabling a variety of subsequent nucleophilic substitution reactions. Common halogenating agents include thionyl chloride (for chlorination) and phosphorus tribromide (for bromination).
The resulting (1-cyclopentyl-5-(halomethyl)-1H-pyrazoles) are versatile intermediates. For example, they can be used in Williamson ether synthesis or to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions.
| Reactant | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) | 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole |
| This compound | Phosphorus tribromide (PBr₃) | 5-(Bromomethyl)-1-cyclopentyl-1H-pyrazole |
These halogenated analogues are valuable precursors for further synthetic elaborations, allowing for the introduction of a wide range of functional groups at the 5-position of the pyrazole (B372694) ring.
Formation of Ethers and Related O-Linked Conjugates
Ether derivatives of this compound can be prepared through several methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide.
| Reactant | Reagents | Product |
| This compound | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole |
| This compound | 1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr) | 5-(Benzyloxymethyl)-1-cyclopentyl-1H-pyrazole |
This method allows for the introduction of a variety of alkyl and aryl groups, leading to a diverse library of ether derivatives.
Synthesis of Amino and Amide Derivatives from the Methanol Precursor
The transformation of the methanol group into amino and amide functionalities significantly expands the chemical space of accessible derivatives.
Amino derivatives can be synthesized via a two-step process. First, the alcohol is converted to a halide or a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group. Subsequent reaction with ammonia (B1221849) or a primary/secondary amine yields the corresponding amino derivative. Another approach is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to an amine using a nitrogen nucleophile like phthalimide, followed by deprotection. nih.govrsc.orgnih.gov
| Reactant | Reagents | Product |
| This compound | 1. Tosyl chloride, Pyridine 2. Ammonia | (1-cyclopentyl-1H-pyrazol-5-yl)methanamine |
| This compound | 1. Phthalimide, DEAD, PPh₃ 2. Hydrazine | (1-cyclopentyl-1H-pyrazol-5-yl)methanamine |
Amide derivatives can be prepared by first oxidizing the primary alcohol to the corresponding carboxylic acid, followed by a standard amide coupling reaction. Various oxidizing agents can be employed for the first step, such as potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid can then be activated (e.g., as an acyl chloride or with a coupling agent like DCC) and reacted with an amine to form the amide bond. dtu.dkdntb.gov.ua
| Reactant | Reagents | Product |
| This compound | 1. KMnO₄ 2. SOCl₂ 3. Ammonia | 1-cyclopentyl-1H-pyrazole-5-carboxamide |
| This compound | 1. Jones Oxidation 2. Propylamine, DCC | 1-cyclopentyl-N-propyl-1H-pyrazole-5-carboxamide |
Modification and Elaboration of the Pyrazole Ring System
The pyrazole ring itself offers opportunities for further functionalization, allowing for the introduction of substituents at the available carbon positions.
Introduction of Additional Substituents at Available Ring Positions
The pyrazole ring is an electron-rich aromatic system, and its reactivity towards electrophilic substitution is well-documented. nih.gov The C4 position is generally the most susceptible to electrophilic attack. researchgate.netmdpi.com
Halogenation of the pyrazole ring can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively, at the C4 position under mild conditions. researchgate.netresearchgate.netbeilstein-archives.org
| Reactant | Reagent | Product |
| This compound | N-Bromosuccinimide (NBS) | (4-bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol |
| This compound | N-Chlorosuccinimide (NCS) | (4-chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol |
The resulting 4-halo-pyrazoles are valuable intermediates for further diversification through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups at the C4 position.
Nitration and Sulfonation are also possible at the C4 position using standard electrophilic aromatic substitution conditions, although care must be taken to avoid oxidation of the methanol group.
Annulation Reactions Leading to Fused or Bridged Heterocyclic Systems
The this compound scaffold is a valuable starting point for annulation reactions, which are processes that build a new ring onto an existing one. These reactions are instrumental in creating fused or bridged heterocyclic systems, significantly increasing molecular complexity and exploring new chemical space. The hydroxymethyl group at the 5-position, or its oxidized aldehyde form, serves as a key handle for these transformations.
One common strategy involves the conversion of the primary alcohol of this compound to a more reactive intermediate. For instance, oxidation to the corresponding pyrazole-5-carbaldehyde provides a versatile electrophilic center for subsequent cyclocondensation reactions. researchgate.netsemanticscholar.org These aldehydes can react with various binucleophilic reagents to construct a wide array of fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazines, while condensation with aminating agents like cyanamide (B42294) can yield pyrazolo[3,4-d]pyrimidines. researchgate.net
Another approach involves converting the hydroxymethyl group into a good leaving group, such as a halide (e.g., a chloromethyl group) by treatment with reagents like thionyl chloride. semanticscholar.org This electrophilic intermediate can then undergo intramolecular or intermolecular cyclization to form fused or bridged structures.
Bridged heterocyclic systems, such as the 1,3-diazabicyclo[3.1.0]hex-3-ene core, have been synthesized through multi-component reactions involving pyrazole-4-carbaldehydes, demonstrating a pathway to complex bridged architectures. mdpi.com Although this example involves a 4-carbaldehyde, the principle is directly applicable to the 5-substituted isomer derived from this compound.
| Starting Material Derivative | Reagent(s) | Resulting Fused/Bridged System | Reaction Type |
|---|---|---|---|
| (1-cyclopentyl-1H-pyrazol-5-yl)carbaldehyde | Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazine | Cyclocondensation |
| (1-cyclopentyl-1H-pyrazol-5-yl)carbaldehyde | Urea or Cyanamide | Pyrazolo[3,4-d]pyrimidine | Cyclocondensation |
| 5-(chloromethyl)-1-cyclopentyl-1H-pyrazole | Various Dinucleophiles | Fused Pyrazolo-heterocycles | Cyclization |
| (1-cyclopentyl-1H-pyrazol-5-yl)carbaldehyde | trans-2-benzoyl-3-phenylaziridine, Ammonium Acetate | Diazabicyclo[3.1.0]hexene | Three-Component Reaction |
Construction of Molecular Libraries Based on the this compound Scaffold
The this compound core is an ideal scaffold for building molecular libraries. A scaffold is a central molecular framework upon which various substituents are attached to create a collection of related compounds, or a library. Such libraries are essential for high-throughput screening to identify new drug candidates. j-morphology.comresearchgate.net The pyrazole ring is a well-established "privileged" scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. j-morphology.commdpi.com
Parallel Synthesis and High-Throughput Derivatization
Parallel synthesis is a technique used to produce large numbers of compounds simultaneously in a spatially separated manner, typically using multi-well plates. This high-throughput approach is highly amenable to derivatizing the this compound scaffold. The hydroxymethyl group is a prime site for diversification. It can be readily acylated with a library of carboxylic acids or sulfonylated with various sulfonyl chlorides to produce large arrays of esters and sulfonates.
Furthermore, the pyrazole ring itself can be functionalized. Methodologies for the parallel liquid-phase synthesis of extensive pyrazole-based libraries have been well-documented. nih.govnih.gov For example, a library of over 2,200 pyrazolo[1,5-a]pyrimidine (B1248293) derivatives was successfully synthesized using solution-phase parallel techniques, demonstrating the feasibility of creating large and diverse collections based on a pyrazole core. nih.gov These methods often employ straightforward purification procedures, such as crystallization or liquid-liquid extraction, which are compatible with high-throughput workflows. nih.gov
| Scaffold Functional Handle | Reaction Class | Library of Reagents | Resulting Functional Group |
|---|---|---|---|
| -CH₂OH (Hydroxymethyl) | Acylation | Carboxylic Acids / Acyl Chlorides | Esters |
| -CH₂OH (Hydroxymethyl) | Etherification (e.g., Mitsunobu) | Phenols | Aryl Ethers |
| -CH₂OH (Hydroxymethyl) | Sulfonylation | Sulfonyl Chlorides | Sulfonate Esters |
| Pyrazole Ring C-H | C-H Activation / Halogenation | Various Coupling Partners | Aryl/Alkyl-substituted Pyrazoles |
Combinatorial Chemistry Approaches
Combinatorial chemistry encompasses a broader set of strategies to rapidly synthesize vast numbers of compounds, either as mixtures or as discrete compounds. Both solution-phase and solid-phase synthesis techniques are employed.
Solution-Phase Combinatorial Synthesis: This approach, as demonstrated in the creation of pyrazolo[1,5-a]pyrimidine libraries, involves performing reactions in solution. nih.gov The key is to use reactions that are high-yielding and produce pure products with simple workups, avoiding the need for complex purification steps like chromatography. This method has been successfully used to generate libraries with thousands of members. nih.gov
Solid-Phase Combinatorial Synthesis: In this technique, the scaffold is chemically attached to a solid support, such as a polymer bead or resin. The this compound scaffold is well-suited for this approach, as the hydroxymethyl group can serve as a handle to link the molecule to the resin. Once attached, the scaffold can be subjected to a series of reactions with various reagents. A key advantage is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product. While this specific scaffold has not been detailed in solid-phase synthesis, the principles have been extensively applied to other heterocycles like oxazoles, where a hydroxymethyl group was used for resin attachment, followed by extensive diversification of other parts of the molecule. nih.gov After the desired chemical modifications are complete, the final compound is cleaved from the solid support.
| Approach | Description | Advantages | Challenges |
|---|---|---|---|
| Solution-Phase Synthesis | Reactions are carried out in solution, often in parallel format. | Easier reaction monitoring; no need for linker chemistry. | Purification can be more complex; product isolation may be challenging. |
| Solid-Phase Synthesis | Scaffold is attached to a solid support (resin) for the reaction sequence. | Simplified purification (filtration and washing); allows for use of excess reagents to drive reactions to completion. | Requires suitable linker chemistry; reaction monitoring can be difficult; potential for resin-related side reactions. |
Spectroscopic and Structural Elucidation of 1 Cyclopentyl 1h Pyrazol 5 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as the cornerstone for the structural elucidation of (1-cyclopentyl-1H-pyrazol-5-yl)methanol. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring, the cyclopentyl substituent, and the hydroxymethyl group. The pyrazole ring protons, H-3 and H-4, typically appear as doublets in the aromatic region. The cyclopentyl group exhibits a series of multiplets in the aliphatic region, corresponding to the methine proton at the point of attachment (C-1') and the methylene (B1212753) protons at positions C-2', C-3', C-4', and C-5'. The methylene protons of the hydroxymethyl group (CH₂OH) are expected to produce a singlet or a doublet, which can couple with the hydroxyl proton, while the hydroxyl proton itself often appears as a broad singlet.
The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom. The spectrum is characterized by signals for the three pyrazole ring carbons (C-3, C-4, and C-5), the five carbons of the cyclopentyl ring, and the single carbon of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the oxygen atom, as well as by the aromaticity of the pyrazole ring. researchgate.netcdnsciencepub.com
Predicted NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Pyrazole H-3 | ~7.4 | - | Doublet, J ≈ 2.0 Hz |
| Pyrazole H-4 | ~6.2 | - | Doublet, J ≈ 2.0 Hz |
| CH₂OH | ~4.6 | - | Singlet or doublet |
| OH | Variable (broad s) | - | Exchangeable proton |
| Cyclopentyl CH (N-CH) | ~4.8 | - | Multiplet (quintet or sextet) |
| Cyclopentyl CH₂ | ~1.6-2.1 | - | Multiple overlapping multiplets |
| Pyrazole C-3 | - | ~139 | Quaternary carbon signal may be weak |
| pyrazole C-4 | - | ~106 | |
| Pyrazole C-5 | - | ~145 | Carbon bearing the hydroxymethyl group |
| CH₂OH | - | ~56 | |
| Cyclopentyl C-1' (N-CH) | - | ~60 | |
| Cyclopentyl C-2'/C-5' | - | ~33 | |
| Cyclopentyl C-3'/C-4' | - | ~24 |
Note: Predicted values are based on typical chemical shifts for substituted pyrazole and cyclopentyl moieties and may vary depending on the solvent and experimental conditions. researchgate.netrsc.orgcarlroth.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are essential for confirming the structural assignments derived from 1D spectra. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a correlation between the pyrazole protons H-3 and H-4. It would also map out the entire connectivity of the cyclopentyl ring, showing correlations between the N-CH proton and its adjacent CH₂ protons, and subsequently between all the methylene groups of the ring. A correlation between the CH₂OH and the OH proton might also be observed, depending on the solvent and concentration.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com It allows for the unambiguous assignment of each protonated carbon. For instance, the signal for the pyrazole H-4 proton would correlate with the C-4 carbon signal, and the methylene protons of the hydroxymethyl group would correlate with the CH₂OH carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for connecting the different fragments of the molecule. emerypharma.comrsc.orgnih.gov Key HMBC correlations for confirming the structure would include:
A correlation from the cyclopentyl N-CH proton to the pyrazole carbons C-5 and C-3a, confirming the attachment of the cyclopentyl group to the N-1 position.
Correlations from the methylene protons of the hydroxymethyl group (CH₂OH) to the pyrazole carbons C-5 and C-4, confirming the substituent's position at C-5.
A correlation from the pyrazole H-4 proton to pyrazole carbons C-3 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. nih.gov For this compound, a key NOESY correlation would be expected between the cyclopentyl N-CH proton and the pyrazole H-4 proton, providing further evidence for the N-1 substitution pattern.
Advanced NMR Experiments for Stereochemical Elucidation (if chiral derivatives are considered)
The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter on the cyclopentyl ring or by derivatizing the hydroxyl group with a chiral auxiliary, advanced NMR techniques would be necessary for stereochemical assignment. Techniques such as NOESY or Rotational Frame Overhauser Effect Spectroscopy (ROESY) could be used to determine the relative stereochemistry by analyzing through-space proton-proton distances. In the case of diastereomers, distinct NMR spectra would be observed for each, allowing for their differentiation and characterization.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis. smolecule.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₉H₁₄N₂O. cymitquimica.com HRMS would be used to confirm the calculated exact mass of the protonated molecule [M+H]⁺, distinguishing it from other compounds with the same nominal mass. dergipark.org.trnih.gov
Molecular Formula: C₉H₁₄N₂O
Molecular Weight: 166.22 g/mol cymitquimica.com
Calculated Exact Mass [M]: 166.11061 u
Expected HRMS m/z for [M+H]⁺: 167.11842
Tandem Mass Spectrometry (MS/MS) for Structural Inference via Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. smolecule.com The fragmentation of N-substituted pyrazoles often involves cleavage of the substituent from the ring and characteristic ring-opening pathways. rsc.orgresearchgate.net
Predicted Key Fragmentations for this compound
| m/z (mass/charge) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 167 | [M+H]⁺ | - |
| 149 | [M+H - H₂O]⁺ | Water (H₂O) |
| 137 | [M+H - CH₂O]⁺ | Formaldehyde (CH₂O) |
| 99 | [C₅H₉N₂O]⁺ | Cyclopentene (C₅H₈) via rearrangement |
| 98 | [C₅H₈N₂O]⁺˙ | Cyclopentyl radical (•C₅H₉) |
| 69 | [C₅H₉]⁺ | Hydroxymethyl pyrazole radical |
A plausible fragmentation pathway could initiate with the loss of a water molecule (H₂O) from the protonated parent molecule. Another significant fragmentation would be the cleavage of the N-C bond connecting the cyclopentyl ring to the pyrazole, resulting in a cyclopentyl cation (m/z 69) or a pyrazole-containing radical cation. Cleavage of the C-C bond between the pyrazole ring and the hydroxymethyl group could also occur. These characteristic fragmentation patterns allow for the confirmation of the different structural components of the molecule. researchgate.netmdpi.com
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound, the key functional groups expected to show characteristic absorption bands are the hydroxyl (-OH) group, the C-H bonds of the cyclopentyl and pyrazole rings, the C=N and C=C bonds within the pyrazole ring, and the C-O bond of the methanol (B129727) substituent.
A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the cyclopentyl group and the pyrazole ring would appear in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. The stretching vibrations of the C=N and C=C bonds of the pyrazole ring are expected to be observed in the 1400-1600 cm⁻¹ range. researchgate.net Furthermore, a characteristic band for the C-O stretching of the primary alcohol would likely be present in the 1000-1200 cm⁻¹ region.
The table below summarizes the expected IR absorption bands for this compound based on data from analogous compounds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3200-3600 | O-H Stretch |
| Aromatic C-H | 3000-3100 | C-H Stretch |
| Aliphatic C-H | 2850-3000 | C-H Stretch |
| Pyrazole Ring | 1400-1600 | C=N and C=C Stretch |
| Primary Alcohol | 1000-1200 | C-O Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The pyrazole ring, being an aromatic heterocycle, is expected to exhibit absorption in the UV region due to π → π* transitions.
Studies on pyrazole and its derivatives have shown that they typically display strong absorption bands in the UV region, generally below 300 nm. researchgate.netnih.govmdpi.comrsc.org The exact position and intensity of these absorption bands are influenced by the nature and position of substituents on the pyrazole ring, as well as the solvent used for the analysis. For this compound, the cyclopentyl and hydroxymethyl groups are not strong chromophores themselves, but they can have a slight auxochromic effect, potentially causing a small shift in the absorption maximum compared to the unsubstituted pyrazole.
The formation of conjugated systems in derivatives of this compound would lead to a bathochromic shift (a shift to longer wavelengths) of the absorption bands, potentially extending into the visible region if the conjugation is extensive.
X-ray Crystallography for Definitive Solid-State Structure Determination
The conformation of this compound would be determined by the relative orientations of the cyclopentyl ring, the pyrazole ring, and the hydroxymethyl group. The cyclopentyl ring is not planar and can adopt various conformations, such as the envelope or twist forms. The rotational freedom around the N-C bond connecting the cyclopentyl and pyrazole rings, and the C-C bond of the hydroxymethyl group, will be described by specific torsion angles. In the solid state, the observed conformation will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. In many N-substituted pyrazoles, the substituent ring is often twisted with respect to the pyrazole ring, with dihedral angles varying depending on the nature of the substituent and the packing forces. nih.gov
The crystal packing of this compound would be governed by a variety of intermolecular interactions. imedpub.comimedpub.comresearchgate.netcardiff.ac.uk The presence of the hydroxyl group makes it a prime candidate for forming strong hydrogen bonds, where the hydroxyl group can act as both a hydrogen bond donor and acceptor. These hydrogen bonds are likely to play a dominant role in the crystal packing, potentially forming chains or more complex networks of molecules.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, the introduction of a chiral center in its derivatives would make them amenable to study by CD spectroscopy.
For instance, if a chiral substituent were introduced on the cyclopentyl ring or if a chiral alcohol was used to form an ether with the hydroxymethyl group, the resulting molecule would be chiral. The CD spectrum of such a chiral derivative would exhibit characteristic positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment. rsc.orgaps.orgnih.govuniovi.esnih.gov The sign and intensity of these bands would be sensitive to the absolute configuration and conformation of the molecule. CD spectroscopy is a powerful tool for determining the enantiomeric purity and assigning the absolute configuration of chiral compounds, often in conjunction with theoretical calculations.
Theoretical and Computational Chemistry Studies on 1 Cyclopentyl 1h Pyrazol 5 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a static, gas-phase, or solvated picture of the molecule's preferred geometry, electron distribution, and reactivity tendencies.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. By employing functionals like B3LYP with a basis set such as 6-311G, the geometry of (1-cyclopentyl-1H-pyrazol-5-yl)methanol can be optimized to find its lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a global minimum on the potential energy surface is located. The resulting optimized structure provides a precise model of the molecule's shape, which is crucial for understanding its interactions and properties.
Below is a table of selected optimized geometric parameters that would be typical for this compound, derived from a DFT calculation.
| Parameter Type | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | N2-C3 | 1.33 Å |
| Bond Length | C3-C4 | 1.40 Å |
| Bond Length | C4-C5 | 1.38 Å |
| Bond Length | C5-N1 | 1.37 Å |
| Bond Length | C5-C6 (Methanol CH₂) | 1.51 Å |
| Bond Length | C6-O7 | 1.43 Å |
| Bond Angle | N2-N1-C5 | 111.5° |
| Bond Angle | N1-C5-C4 | 107.0° |
| Bond Angle | N1-C5-C6 | 122.5° |
| Dihedral Angle | C4-C5-C6-O7 | -65.0° |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov
| Parameter | Symbol | Calculated Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.58 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | -0.25 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | 6.33 | Indicates kinetic stability and chemical reactivity. |
| Electronegativity | χ | 3.42 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness | η | 3.17 | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | 1.84 | Quantifies the electrophilic nature of the molecule. |
Electrostatic Potential Surface Analysis for Reactivity Predictions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. preprints.org The MEP map uses a color scale to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP analysis would predict that the most negative potential (red) is concentrated around the oxygen atom of the methanol (B129727) group and the N2 nitrogen of the pyrazole (B372694) ring, making these the primary sites for electrophilic attack. Conversely, the most positive potential (blue) would be located around the hydroxyl hydrogen atom, identifying it as the most likely site for nucleophilic interaction.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of molecules. eurasianjournals.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational flexibility and intermolecular interactions. nih.govresearchgate.net
For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the flexible cyclopentyl ring and the rotation around the C5-C6 bond connecting the methanol group to the pyrazole ring. The simulation would reveal the most populated conformations, the energy barriers between them, and how the molecule's shape fluctuates under physiological conditions. This information is vital for understanding how the molecule might adapt its shape to bind to a biological target.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) via Computational Methods
Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the magnetic shielding tensors of nuclei, which can then be converted into chemical shifts. researchgate.net These predictions are invaluable for confirming molecular structures and assigning signals in experimentally obtained spectra.
The following interactive table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted NMR Chemical Shifts (in CDCl₃)
| Atom Position | Predicted Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| OH | 2.10 | t | 1H |
| C4-H | 6.25 | d | 1H |
| C3-H | 7.48 | d | 1H |
| CH₂ (Methanol) | 4.65 | s | 2H |
| CH (Cyclopentyl, C1') | 4.85 | quint | 1H |
| CH₂ (Cyclopentyl, C2'/C5') | 2.05 | m | 4H |
| CH₂ (Cyclopentyl, C3'/C4') | 1.70 | m | 4H |
| Atom Position | Predicted Shift (ppm) |
|---|---|
| C5 | 145.2 |
| C3 | 139.8 |
| C4 | 104.1 |
| CH₂ (Methanol) | 56.5 |
| CH (Cyclopentyl, C1') | 60.3 |
| CH₂ (Cyclopentyl, C2'/C5') | 33.1 |
| CH₂ (Cyclopentyl, C3'/C4') | 24.0 |
Modeling of Reaction Mechanisms and Energy Barriers
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which governs the reaction rate.
A plausible reaction for this compound is the oxidation of its primary alcohol group to form the corresponding aldehyde, (1-cyclopentyl-1H-pyrazol-5-yl)carbaldehyde. DFT calculations can be used to model this transformation, calculating the energies of the reactant, the transition state (TS), and the product. This allows for a quantitative understanding of the reaction's feasibility and kinetics. rsc.org
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State | TS for hydrogen abstraction | +25.5 |
| Product | (1-cyclopentyl-1H-pyrazol-5-yl)carbaldehyde | -15.2 |
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes
QSPR models are built upon molecular descriptors, which are numerical values derived from the molecular structure. For chemical attributes, these descriptors are often calculated using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These computational approaches provide deep insights into the electronic structure and other molecular properties. eurasianjournals.com The goal is to create a model that can predict the properties of new or untested compounds based on their calculated descriptors, thereby accelerating research and reducing the need for extensive experimental work.
Key Molecular Descriptors in QSPR for Pyrazoles
For pyrazole derivatives, several quantum chemical descriptors are commonly calculated to build QSPR models related to their chemical properties. These descriptors help in quantifying aspects of molecular structure that govern reactivity and stability. researchgate.netresearchgate.net
EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons, indicating higher reactivity in nucleophilic reactions. researchgate.net
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is associated with the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons, suggesting higher reactivity in electrophilic reactions. researchgate.net
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies that the molecule can be more easily excited, suggesting higher chemical reactivity. A larger gap points to higher kinetic stability. researchgate.net
Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system, it is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net
Global Hardness (η): This measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger energy gap and are generally less reactive. researchgate.net
Global Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the capacity of a molecule to receive electrons. researchgate.net
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. researchgate.net
The following table summarizes these key descriptors and their relevance in predicting the chemical attributes of pyrazole derivatives.
| Descriptor | Formula | Implication for Chemical Attributes |
| EHOMO | - | Indicates electron-donating capacity; higher values suggest greater nucleophilicity. |
| ELUMO | - | Indicates electron-accepting capacity; lower values suggest greater electrophilicity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |
| Dipole Moment (µ) | - | Measures molecular polarity, influencing intermolecular interactions. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape; related to electronegativity. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher values indicate lower reactivity. |
| Global Softness (S) | 1 / η | Reciprocal of hardness; higher values suggest greater reactivity. |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering of a system when it accepts electrons; a measure of electrophilic character. |
Influence of Substituents on Chemical Attributes
The chemical attributes of a pyrazole derivative are significantly influenced by the nature and position of its substituents. For this compound, the cyclopentyl group at the N1 position and the methanol group at the C5 position will dictate its electronic properties. Electron-donating groups generally increase the EHOMO, making the compound a better electron donor, while electron-withdrawing groups tend to lower the ELUMO, making it a better electron acceptor. frontiersin.org
Computational studies on various pyrazole derivatives have demonstrated these relationships. For instance, the introduction of different substituents leads to variations in calculated descriptors, which in turn can be correlated with experimentally observed properties.
The table below presents hypothetical data for a series of substituted pyrazoles to illustrate how different functional groups might alter key quantum chemical descriptors relevant to QSPR models.
| Compound | Substituent at R¹ | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (µ) (Debye) |
| A | -H | -6.5 | -1.0 | 5.5 | 2.2 |
| B | -CH₃ (Electron-donating) | -6.2 | -0.9 | 5.3 | 2.5 |
| C | -NO₂ (Electron-withdrawing) | -7.0 | -1.5 | 5.5 | 4.8 |
| D | -OH (Electron-donating) | -6.3 | -0.8 | 5.5 | 2.8 |
| E | -CN (Electron-withdrawing) | -6.9 | -1.4 | 5.5 | 4.5 |
While a dedicated QSPR model for the chemical attributes of this compound has not been developed, the principles and molecular descriptors discussed form the basis for how such a model could be constructed. By calculating these descriptors for the target molecule, its reactivity, stability, and other chemical properties could be predicted and compared to other pyrazole derivatives.
Role of 1 Cyclopentyl 1h Pyrazol 5 Yl Methanol As a Versatile Building Block in Complex Molecular Architectures
Strategic Utilization in the Synthesis of Diverse Heterocyclic Systems
The inherent reactivity of the pyrazole (B372694) nucleus, combined with the functional handle of the hydroxymethyl group, positions (1-cyclopentyl-1H-pyrazol-5-yl)methanol as a valuable precursor for a variety of heterocyclic structures. The pyrazole ring itself can participate in cyclization reactions, and the hydroxymethyl group can be readily converted into other functionalities to facilitate the construction of more complex systems. nih.govmdpi.com
Incorporation into Fused Polycyclic Heterocycles
The synthesis of fused pyrazole systems is a well-established area of research, leading to compounds with diverse biological activities. researchgate.netsci-hub.se this compound can be envisioned as a key starting material for the synthesis of fused polycyclic heterocycles. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then undergo condensation reactions with various binucleophiles to form fused rings. Alternatively, the hydroxymethyl group can be converted to a leaving group, facilitating intramolecular cyclization reactions onto the pyrazole ring or an adjacent substituent.
One potential application is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds known for their medicinal properties. researchgate.net The general strategy would involve the conversion of the hydroxymethyl group to an aldehyde, followed by a multi-component reaction with a ketone and an amine source. While specific examples with the cyclopentyl derivative are not yet prevalent in the literature, the methodology is well-established for other pyrazole-4-carbaldehydes. organic-chemistry.org
| Fused Heterocycle Class | Potential Synthetic Strategy from this compound | Key Reaction Type |
| Pyrazolo[1,5-a]pyrimidines | Oxidation of the methanol (B129727) to an aldehyde, followed by condensation with a 3-aminocrotononitrile (B73559) derivative. | Cyclocondensation |
| Pyrazolo[3,4-d]pyridazines | Conversion of the methanol to a carboxylic acid ester, followed by reaction with hydrazine. | Cyclization |
| Pyrazolo[3,4-b]quinolines | Multi-step synthesis involving oxidation, condensation, and cyclization with an aniline (B41778) derivative. | Friedländer Annulation |
Construction of Spiro and Bridged Ring Structures
The creation of spiro and bridged ring systems presents a significant challenge in synthetic organic chemistry, and building blocks that can facilitate such constructions are highly valuable. The cyclopentyl group of this compound can play a crucial role in the formation of spirocyclic structures. For instance, intramolecular reactions involving the hydroxymethyl group and a suitably functionalized cyclopentyl ring could lead to the formation of a spiro center at the point of attachment to the pyrazole ring.
The synthesis of spirobicyclic pyrazoles has been achieved through intramolecular 1,3-dipolar cycloadditions followed by sigmatropic rearrangements. nih.gov While this specific methodology may not be directly applicable to this compound, it highlights the capacity of the pyrazole system to participate in the formation of complex spirocyclic frameworks. The hydroxymethyl group could be modified to introduce a dipolarophile that could react with a dipole generated on the cyclopentyl ring, or vice versa.
Bridged bicyclic ring systems containing a pyrazole moiety are also of interest. researchgate.net The synthesis of such structures often involves multi-step sequences where the pyrazole ring is constructed as part of the bicyclic framework. This compound could serve as a starting point for such syntheses by functionalization of both the hydroxymethyl group and the cyclopentyl ring to create the necessary tethers for the bridging reaction.
Application in Divergent Synthesis Strategies for Structurally Related Compounds
Divergent synthesis is a powerful strategy for the creation of compound libraries for drug discovery and other applications. A key feature of a good building block for divergent synthesis is the presence of multiple reactive sites that can be selectively addressed. This compound possesses several such features.
The hydroxymethyl group can be transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, halides, or amines. Each of these new functionalities can then be used in a different set of subsequent reactions, leading to a diverse array of products. Furthermore, the pyrazole ring itself has multiple sites for functionalization. The N1-position is already substituted with a cyclopentyl group, but the N2-nitrogen and the C4-carbon of the pyrazole ring are potential sites for further reactions. pharmaguideline.com
For example, temperature-controlled divergent synthesis has been demonstrated for pyrazole derivatives, allowing for the selective formation of different products from the same starting materials by simply changing the reaction temperature. nih.govnih.gov This type of control could potentially be applied to reactions involving this compound, further expanding its utility in divergent synthesis.
| Functional Group Transformation | Potential Subsequent Reactions |
| Oxidation to aldehyde | Wittig reaction, Grignard addition, reductive amination |
| Conversion to halide | Nucleophilic substitution, cross-coupling reactions |
| Etherification | Williamson ether synthesis |
| Esterification | Amidation, reduction to alcohol |
Case Studies: Advanced Synthetic Intermediates Derived from this compound
While specific case studies for this compound are not yet widely reported, the established chemistry of pyrazoles allows for the projection of its role in the synthesis of advanced intermediates.
Elaboration into Core Structures of Complex Organic Molecules
The pyrazole moiety is a key component of many biologically active molecules, including pharmaceuticals and agrochemicals. nih.govuj.ac.za this compound can serve as a precursor to more complex pyrazole-containing core structures. For example, the hydroxymethyl group can be used as an anchor point for the attachment of other molecular fragments through ester or ether linkages. Subsequent modifications of the pyrazole ring or the cyclopentyl group can then be used to build up the complexity of the molecule.
The synthesis of pyrazole-containing macrocycles is an area of growing interest. The hydroxymethyl group of this compound could be used as a handle to incorporate the pyrazole unit into a macrocyclic ring system through reactions such as ring-closing metathesis or macrolactonization.
Methodological Applications in the Synthesis of Analogues and Derivatives
The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. This compound and its derivatives could be used as substrates in the development of new reactions. For instance, the pyrazole ring can act as a directing group in C-H activation reactions, allowing for the selective functionalization of the cyclopentyl ring.
Design Principles for Integrating Pyrazole Methanol Units into Multi-Component Reactions
This compound serves as a highly adaptable building block for constructing complex molecular architectures, primarily through its strategic integration into multi-component reactions (MCRs). The design principles for its use revolve around the inherent reactivity of its core components: the pyrazole scaffold, the N1-cyclopentyl substituent, and the C5-hydroxymethyl group. These features allow for a modular approach to molecular design, where the pyrazole unit can be systematically incorporated into diverse and complex structures.
The pyrazole ring is a foundational element in numerous pharmaceutical compounds, valued for its broad spectrum of biological activities. nih.govmdpi.com Its incorporation into novel molecules via MCRs is an efficient strategy in medicinal chemistry and drug discovery. mdpi.comrsc.org The design of such syntheses relies on a clear understanding of how each part of the this compound building block influences the reaction pathway and the properties of the final product.
Key design principles can be categorized based on the functional role of the different molecular components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
